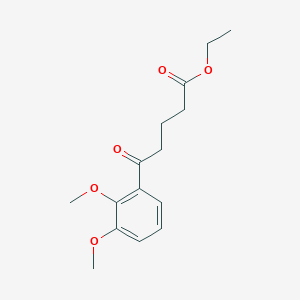

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate

Description

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is an organic ester characterized by a valerate backbone substituted with a 2,3-dimethoxyphenyl group. The compound’s structure combines an ethyl ester, a ketone group, and a phenyl ring with two methoxy substituents at the ortho and meta positions. This substitution pattern imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5,7,9H,4,6,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBJBBCFRAXGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645807 | |

| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-07-1 | |

| Record name | Ethyl 2,3-dimethoxy-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic reactions starting from appropriately substituted phenyl derivatives and ethyl valerate or related precursors. The key steps include:

- Formation of the 5-oxovalerate backbone through carbon-carbon bond formation.

- Introduction of the 2,3-dimethoxyphenyl substituent.

- Esterification to form the ethyl ester group.

Esterification of 5-(2,3-dimethoxyphenyl)-5-oxovaleric Acid

One common approach is the esterification of the corresponding 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion to the ethyl ester. The process involves:

- Mixing the acid with excess ethanol.

- Adding a catalytic amount of concentrated sulfuric acid.

- Heating under reflux for several hours.

- Neutralization and extraction to isolate the ester product.

This method is widely used due to its simplicity and effectiveness in producing high-purity esters.

Carbon-Carbon Bond Formation via Nucleophilic Substitution

A more advanced synthetic route involves the reaction of a halogenated intermediate with a nucleophilic species to form the carbon skeleton. For example, a compound with a leaving group such as chlorine or bromine on the valerate chain can be treated with a nucleophile derived from 2,3-dimethoxyphenyl precursors. This method may involve:

- Preparation of a halogenated valerate ester.

- Reaction with a phenyl nucleophile under controlled temperature (0°C to reflux).

- Use of solvents like ethanol or dimethylformamide.

- Workup involving acidification, extraction, and purification.

This approach allows for better control over stereochemistry and functional group compatibility.

Palladium-Catalyzed Coupling Reactions

Recent research highlights the use of palladium-catalyzed decarboxylative benzylation or related coupling reactions to construct the aryl-ketone linkage efficiently. Key features include:

- Use of palladium catalysts such as Pd(OAc)2 with phosphine ligands.

- Reaction conditions typically at elevated temperatures (50–100°C).

- Employing benzyl derivatives or allyl esters as coupling partners.

- High selectivity and yield with minimized side products.

These methods provide a modern, catalytic alternative to traditional nucleophilic substitution, offering scalability and improved reaction efficiency.

Detailed Reaction Conditions and Yields

| Preparation Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid, ethanol, H2SO4 | Reflux (~78°C) | Several hours | High | Simple, classical method; requires acid workup and purification |

| Nucleophilic substitution on halogenated intermediate | Halogenated valerate ester, 2,3-dimethoxyphenyl nucleophile, ethanol or DMF | 0°C to reflux | Hours | Moderate to high | Allows stereochemical control; requires careful handling of leaving groups |

| Palladium-catalyzed decarboxylative coupling | Pd(OAc)2, phosphine ligands, benzyl derivatives, toluene or DMF | 50–100°C | 15 hours | Up to 95% | Catalytic, efficient, suitable for complex molecule synthesis; requires catalyst system |

Research Findings and Optimization

- The acid-catalyzed esterification is well-established but may require extended reflux times and careful neutralization to avoid side reactions.

- Nucleophilic substitution methods benefit from the choice of leaving group; halogens like bromine or chlorine and sulfonate esters (e.g., tosylates) improve reaction rates and yields.

- Palladium-catalyzed methods have been shown to proceed with high selectivity and yield, especially when using benzyl trifluoroacetate as a coupling partner, which avoids toxic benzyl chlorides and improves reaction safety.

- Reaction solvents such as dimethylformamide and toluene are preferred for palladium-catalyzed reactions due to their ability to dissolve both organic and inorganic components and withstand elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is characterized by a dimethoxy-substituted phenyl group attached to a valerate ester. The synthesis typically involves the esterification of 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid with ethanol, often using a strong acid catalyst such as sulfuric acid under reflux conditions. This process ensures complete conversion to the ester form, followed by purification through distillation or recrystallization.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Biology

- Biological Activity : this compound has been studied for its potential biological activities, including:

- Antioxidant Properties : It exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory conditions.

- Enzyme Modulation : Research suggests that it influences enzyme-catalyzed reactions involved in metabolic pathways.

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects have highlighted its potential as a lead compound in drug development. Its ability to interact with specific molecular targets can lead to modulation of biological pathways, resulting in desired therapeutic outcomes.

Industry

- Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and pharmaceuticals due to its unique properties and reactivity.

Recent studies have provided insights into specific applications and effects of this compound:

- Antioxidant Effects : A study demonstrated that compounds similar to this compound showed significant up-regulation of antioxidant enzymes while down-regulating markers of oxidative stress. This suggests a potential therapeutic role in oxidative stress-related conditions.

- Wound Healing Potential : Research on related compounds indicated enhanced wound healing capabilities attributed to their antioxidant and anti-inflammatory properties, pointing towards possible applications in dermatological formulations.

- Enzyme Interaction Studies : Molecular docking studies have indicated stable binding interactions between related compounds and key enzymes involved in metabolic pathways, suggesting that this compound may similarly interact with relevant biological targets.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Methoxy Substitutions

- This compound demonstrates anti-inflammatory activity (IC50: 15 µM), attributed to the para-methoxy group’s role in target binding . Key Difference: The 2,3-dimethoxy variant may exhibit reduced steric hindrance compared to the 3,4-isomer, favoring interactions with planar biological targets.

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate :

- The single para-methoxy group simplifies the electronic profile, increasing polarity and solubility. It shows moderate antimicrobial activity but lacks the synergistic effects of multiple methoxy groups .

Halogen Substitutions

- Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate: Chlorine and fluorine substituents enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. This compound exhibits selective inhibition of cyclooxygenase enzymes, with higher potency than non-halogenated analogs . Comparison: The 2,3-dimethoxy variant’s electron-rich phenyl ring contrasts with halogenated analogs, which prioritize halogen-bonding interactions.

- Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Fluorine’s electronegativity increases metabolic stability and bioavailability. It shows enhanced antioxidant activity compared to non-fluorinated derivatives .

Alkyl and Mixed Substituents

- Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate :

- Methyl groups introduce steric bulk, reducing reactivity in nucleophilic substitutions. This compound is primarily used as an intermediate in organic synthesis .

- Contrast : The 2,3-dimethoxy variant’s methoxy groups offer both steric and electronic modulation, unlike the purely steric effects of methyl groups.

Anti-inflammatory and Antioxidant Effects

| Compound | Biological Activity | IC50 (µM) | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate* | Predicted anti-inflammatory | N/A | Synergistic methoxy groups | |

| Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate | Anti-inflammatory | 15 | Para-methoxy enhances binding | |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | Antioxidant | 20 | Fluorine increases bioavailability |

*Predicted based on structural analogs.

Antimicrobial and Anticancer Potential

- Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate :

- Demonstrates antimicrobial activity (IC50: 25 µM) due to chlorine’s electron-withdrawing effects, which disrupt microbial membranes .

- Ethyl 5-(4-n-propylphenyl)-5-oxovalerate :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 280.30 | 2.1 | 0.45 (aqueous) |

| Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate | 280.30 | 1.8 | 0.50 (aqueous) |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 250.25 | 2.5 | 0.30 (aqueous) |

*Predicted using analog data from .

Biological Activity

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C13H15O4

- Molecular Weight : 237.25 g/mol

The compound features a dimethoxy-substituted phenyl group attached to a 5-oxovalerate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and proliferation.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 µg/mL | |

| Escherichia coli | 1.56 µg/mL | |

| Bacillus anthracis | 0.39 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary in vitro studies indicate cytotoxic effects on several cancer cell lines, including melanoma and breast cancer cells.

Table 2: Cytotoxic Activity on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| B16 Melanoma Cells | 0.45 | |

| MCF-7 Breast Cancer Cells | 0.60 | |

| A549 Lung Cancer Cells | 0.75 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The dimethoxy groups enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

- Enzyme Inhibition : The compound inhibits key enzymes involved in folate metabolism in bacteria, disrupting their growth.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cancer cells, contributing to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against MRSA strains. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against resistant infections.

Study 2: Anticancer Potential

Another research project focused on the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that treatment with this compound led to increased apoptosis markers and decreased cell viability in melanoma cells.

Q & A

What are the common synthetic routes for Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves Claisen condensation or Michael addition strategies. For example, homologation of intermediates using reagents like (carbethoxymethylene)triphenylphosphorane () or oxidation with TPAP/NMO systems () can yield the target compound. Optimization includes:

- Temperature control : Reactions often proceed at 0–25°C to avoid side products.

- Catalyst selection : Organocatalysts (e.g., chiral amines) improve enantioselectivity in asymmetric syntheses ().

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity for ester formation .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Question

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent environments. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while ketone carbons appear at ~200 ppm ().

- X-ray Crystallography : Resolves bond angles (e.g., C–O–C ~120°) and confirms steric effects of the 2,3-dimethoxyphenyl group ( ).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 308) .

How can computational methods resolve contradictions in experimental data, such as unexpected NMR splitting patterns?

Advanced Research Question

Discrepancies between predicted and observed data (e.g., H NMR coupling constants) can arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model molecular geometries and predict spectra, enabling comparison with experimental results ( ). For example, DFT-calculated dihedral angles for the valerate chain can explain splitting patterns caused by restricted rotation .

What mechanistic insights explain the regioselectivity of the 2,3-dimethoxyphenyl group in nucleophilic reactions?

Advanced Research Question

The electron-donating methoxy groups activate specific positions on the aromatic ring. Computational studies show that the para position to the –OCH groups has higher electron density, favoring electrophilic substitution. Kinetic experiments (e.g., competition studies with substituted benzoic acids) and Hammett plots quantify substituent effects, revealing σ values for directing groups .

How do solvent and temperature affect the compound’s stability during long-term storage?

Advanced Research Question

Degradation studies under varied conditions (e.g., 4°C vs. 25°C in DMSO or ethanol) show:

- Hydrolysis : Ester groups degrade faster in aqueous buffers (pH 7.4), with half-life <30 days.

- Oxidation : Aromatic methoxy groups are stable under nitrogen but degrade in air, forming quinones (detected via LC-MS).

Recommendation : Store in anhydrous ethanol at –20°C with desiccants to extend stability >6 months .

What strategies address low yields in large-scale syntheses of this compound?

Advanced Research Question

Scale-up challenges include poor mixing and exothermic reactions. Solutions involve:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce byproducts.

- Catalytic Recycling : Immobilized catalysts (e.g., silica-supported Pd) enhance turnover numbers.

- Design of Experiments (DoE) : Multivariate optimization identifies critical parameters (e.g., stoichiometry of Michael acceptors) .

How is the compound’s bioactivity assessed in receptor-binding studies?

Advanced Research Question

Radioligand Binding Assays (e.g., using H-MDL100907) quantify affinity for serotonin receptors (5-HT). Autoradiography of brain sections reveals regional binding patterns, with non-specific binding controlled via excess cold ligand ( ). IC values are calculated using competitive displacement curves, validated via Scatchard analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.